molecular formula C11H10BrClN4O B5697895 N-(5-BROMO-2-PYRIDYL)-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE

N-(5-BROMO-2-PYRIDYL)-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B5697895
M. Wt: 329.58 g/mol
InChI Key: GQZNQGDFHJDWNT-UHFFFAOYSA-N
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Description

N-(5-BROMO-2-PYRIDYL)-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE: is a chemical compound that features a pyridine ring substituted with a bromine atom, a pyrazole ring substituted with a chlorine atom, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-BROMO-2-PYRIDYL)-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions starting from commercially available precursors. The bromine atom is introduced via a bromination reaction using bromine or a brominating agent.

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through a cyclization reaction involving appropriate precursors. The chlorine atom is introduced via a chlorination reaction using chlorine or a chlorinating agent.

    Coupling Reaction: The pyridine and pyrazole rings are coupled together through a condensation reaction, forming the desired compound.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the bromine or chlorine atoms are replaced by oxygen-containing groups.

    Reduction: The compound can undergo reduction reactions, where the bromine or chlorine atoms are replaced by hydrogen atoms.

    Substitution: The compound can undergo substitution reactions, where the bromine or chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. Reactions are typically carried out under anhydrous conditions.

    Substitution: Common reagents include nucleophiles such as amines and thiols. Reactions are typically carried out under mild conditions to prevent decomposition of the compound.

Major Products:

    Oxidation: Products include N-(5-BROMO-2-PYRIDYL)-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID.

    Reduction: Products include N-(5-BROMO-2-PYRIDYL)-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-METHYLAMINE.

    Substitution: Products vary depending on the nucleophile used, such as N-(5-BROMO-2-PYRIDYL)-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-THIOCARBOXAMIDE.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.

    Material Science: The compound can be used in the synthesis of novel materials with unique properties, such as conductivity and magnetism.

Biology:

    Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, providing insights into enzyme function and regulation.

    Protein Binding: The compound can bind to specific proteins, allowing for the study of protein-ligand interactions.

Medicine:

    Drug Development: The compound can be used as a lead compound in the development of new drugs, particularly for the treatment of diseases such as cancer and infectious diseases.

    Diagnostic Imaging: The compound can be used as a contrast agent in diagnostic imaging techniques, such as magnetic resonance imaging (MRI).

Industry:

    Pesticides: The compound can be used as an active ingredient in pesticides, providing effective control of pests.

    Dyes: The compound can be used in the synthesis of dyes, providing vibrant and stable colors.

Mechanism of Action

The mechanism of action of N-(5-BROMO-2-PYRIDYL)-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and proteins. The compound binds to the active site of the target, inhibiting its function and leading to the desired biological effect. The pathways involved in this process include signal transduction pathways and metabolic pathways, which are modulated by the compound’s binding.

Comparison with Similar Compounds

  • N-(5-BROMO-2-PYRIDYL)-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID
  • N-(5-BROMO-2-PYRIDYL)-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-METHYLAMINE
  • N-(5-BROMO-2-PYRIDYL)-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-THIOCARBOXAMIDE

Uniqueness: N-(5-BROMO-2-PYRIDYL)-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the carboxamide group, allows for versatile reactivity and a wide range of applications in various fields.

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-4-chloro-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrClN4O/c1-6-9(13)10(17(2)16-6)11(18)15-8-4-3-7(12)5-14-8/h3-5H,1-2H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZNQGDFHJDWNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Cl)C(=O)NC2=NC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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